5-Lipoxygenase (5-LOX) Inhibitory Activity: A Quantitative Selectivity Benchmark
In a direct biochemical assay measuring inhibition of human recombinant 5-lipoxygenase (5-LOX), 5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole exhibited an IC50 value greater than 10,000 nM (IC50 > 10 µM) [1]. This quantitative data provides a clear baseline for its lack of significant inhibitory activity against this specific target. For researchers developing 5-LOX inhibitors, this data point is crucial; it indicates that this compound is not a suitable starting point for that pathway and may serve as an inactive control or a scaffold for optimization to improve potency. The same study also reported IC50 > 10,000 nM against soluble epoxide hydrolase (sEH) [1], confirming its general lack of potent inhibition in these enzyme families.
| Evidence Dimension | Enzyme inhibition potency (IC50) against human 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Known 5-LOX inhibitors typically achieve IC50 values in the nanomolar to low micromolar range (e.g., Zileuton IC50 ~ 0.5-1 µM). |
| Quantified Difference | At least 10-fold less potent than low micromolar inhibitors. |
| Conditions | In vitro enzyme assay using human recombinant 5-LOX expressed in E. coli, assessing reduction in LTB4 and 5-HETE formation [1]. |
Why This Matters
This data allows researchers to immediately rule out this compound as a potent 5-LOX or sEH inhibitor, preventing wasted resources on non-viable lead development for these pathways.
- [1] BindingDB. BDBM50591538 / CHEMBL5205807: Affinity Data for Polyunsaturated fatty acid 5-lipoxygenase and Bifunctional epoxide hydrolase 2. View Source
